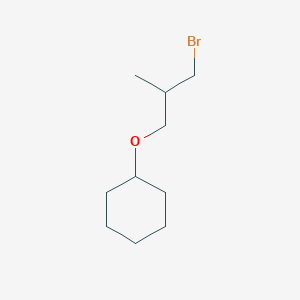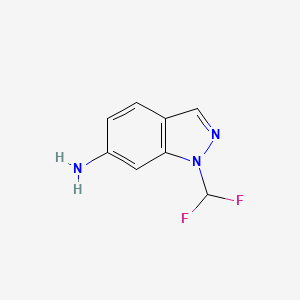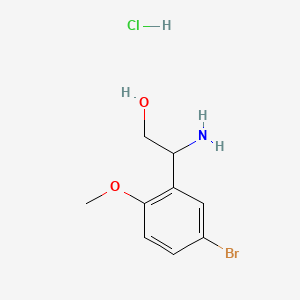
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is an organic compound that features a cyclopropylmethyl group attached to a triazole ring, which is further connected to an N-methylmethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine typically involves the cyclopropanation of an appropriate precursor followed by the formation of the triazole ring. One common method involves the use of diazo compounds, ylides, or carbene intermediates to achieve the cyclopropanation . The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s overall reactivity and selectivity .
類似化合物との比較
Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the triazole ring.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the N-methylmethanamine moiety.
N-Methylmethanamine: Lacks both the cyclopropylmethyl and triazole groups.
Uniqueness
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is unique due to the combination of the cyclopropylmethyl group, triazole ring, and N-methylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-[1-(cyclopropylmethyl)triazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H14N4/c1-9-4-8-6-12(11-10-8)5-7-2-3-7/h6-7,9H,2-5H2,1H3 |
InChIキー |
JQBNFJZQOVWULL-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN(N=N1)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)











![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)

